molecular formula C11H14ClNO4S B12825291 4-(3-Amino-3-oxopropoxy)-3,5-dimethylbenzenesulfonyl chloride

4-(3-Amino-3-oxopropoxy)-3,5-dimethylbenzenesulfonyl chloride

Cat. No.: B12825291
M. Wt: 291.75 g/mol
InChI Key: SDFYROAFMHPRIW-UHFFFAOYSA-N
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Description

4-(3-Amino-3-oxopropoxy)-3,5-dimethylbenzenesulfonyl chloride is an organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an amino group, a sulfonyl chloride group, and a dimethylbenzene ring. These functional groups contribute to its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-3-oxopropoxy)-3,5-dimethylbenzenesulfonyl chloride typically involves multiple steps:

    Starting Materials: The synthesis begins with 3,5-dimethylphenol, which undergoes sulfonation to introduce the sulfonyl chloride group.

    Sulfonation: The sulfonation is carried out using chlorosulfonic acid under controlled conditions to yield 3,5-dimethylbenzenesulfonyl chloride.

    Amination: The sulfonyl chloride intermediate is then reacted with 3-amino-3-oxopropanol in the presence of a base such as triethylamine. This step introduces the amino and oxopropoxy groups, forming the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the sulfonation and subsequent reactions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

    Quality Control: Rigorous quality control measures, including NMR and HPLC analysis, are employed to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-3-oxopropoxy)-3,5-dimethylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.

    Condensation Reactions: The oxopropoxy group can participate in condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

    Substituted Derivatives: Products with various functional groups replacing the sulfonyl chloride.

    Oxidized or Reduced Amines: Depending on the reaction conditions, different amine derivatives can be obtained.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-Amino-3-oxopropoxy)-3,5-dimethylbenzenesulfonyl chloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation. This modification can alter the biological activity and stability of these molecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for use as enzyme inhibitors or as part of drug delivery systems.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its functional groups allow for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Amino-3-oxopropoxy)-3,5-dimethylbenzenesulfonyl chloride involves its ability to react with various nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other compounds. This reactivity is exploited in both synthetic and biological applications.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Amino-3-oxopropoxy)benzenesulfonyl chloride: Lacks the dimethyl groups, which can affect its reactivity and solubility.

    3,5-Dimethylbenzenesulfonyl chloride: Does not have the amino and oxopropoxy groups, limiting its versatility in reactions.

    4-(3-Amino-3-oxopropoxy)-3,5-dimethylbenzenesulfonamide: Contains a sulfonamide group instead of sulfonyl chloride, altering its reactivity.

Uniqueness

4-(3-Amino-3-oxopropoxy)-3,5-dimethylbenzenesulfonyl chloride is unique due to the combination of its functional groups. The presence of both amino and sulfonyl chloride groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C11H14ClNO4S

Molecular Weight

291.75 g/mol

IUPAC Name

4-(3-amino-3-oxopropoxy)-3,5-dimethylbenzenesulfonyl chloride

InChI

InChI=1S/C11H14ClNO4S/c1-7-5-9(18(12,15)16)6-8(2)11(7)17-4-3-10(13)14/h5-6H,3-4H2,1-2H3,(H2,13,14)

InChI Key

SDFYROAFMHPRIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCCC(=O)N)C)S(=O)(=O)Cl

Origin of Product

United States

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